7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical and biological properties. Triazolopyrimidines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This regioselective one-step procedure yields the desired triazolopyrimidine derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-mediated, catalyst-free methods. These methods are eco-friendly and involve the use of enaminonitriles and benzohydrazides, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like dihydroorotate dehydrogenase by binding to their active sites, thereby disrupting essential biological pathways . This compound can also modulate signaling pathways, such as the ERK signaling pathway, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Triazolopyrimidine analogs: Compounds with slight structural variations but similar pharmacological profiles.
Uniqueness
7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H8F3N5 |
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Molecular Weight |
207.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H8F3N5/c7-6(8,9)3-1-2-11-5-12-4(10)13-14(3)5/h3H,1-2H2,(H3,10,11,12,13) |
InChI Key |
BSYQWPYEGVGTFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1C(F)(F)F)N |
Origin of Product |
United States |
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